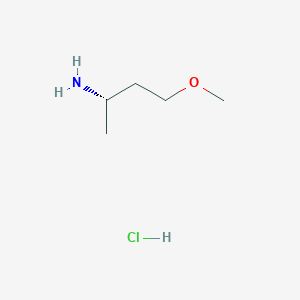

(S)-4-Methoxybutan-2-amine hydrochloride

Description

Importance of Chiral Amines in Advanced Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active compounds. nih.govsigmaaldrich.comnih.gov Their significance stems from the prevalence of chirality in nature; the molecules of life, such as amino acids, sugars, and nucleic acids, are chiral. Consequently, the biological activity of many drugs and agrochemicals is highly dependent on their stereochemistry. nih.govijpsjournal.com

The use of enantiomerically pure chiral amines as starting materials or key intermediates allows for the stereocontrolled synthesis of target molecules. This is crucial as different enantiomers of a chiral drug can have vastly different pharmacological effects. patsnap.comslideshare.net One enantiomer may be therapeutically active, while the other may be inactive or, in some cases, cause harmful side effects. patsnap.com Therefore, the ability to selectively synthesize the desired enantiomer is a cornerstone of modern medicinal chemistry. ijpsjournal.com Chiral amines are integral to the synthesis of numerous pharmaceuticals, including antiviral, anticancer, and cardiovascular drugs.

Defining the Stereochemical Context of (S)-4-Methoxybutan-2-amine Hydrochloride

The designation "(S)" in (S)-4-Methoxybutan-2-amine hydrochloride refers to the specific three-dimensional arrangement of the atoms around the chiral center. A chiral center is a carbon atom that is bonded to four different groups. In the case of 4-methoxybutan-2-amine, the second carbon atom in the butane (B89635) chain is the stereocenter, as it is attached to a hydrogen atom, a methyl group, an amino group, and a methoxyethyl group.

The (S) and (R) nomenclature is used to describe the absolute configuration of a chiral center based on the Cahn-Ingold-Prelog priority rules. The "(S)" configuration, derived from the Latin sinister for left, indicates a specific spatial orientation of these four groups. The hydrochloride salt form of the amine is common, as it often improves the stability and handling of the compound.

While the general principles of stereochemistry define the structure of (S)-4-Methoxybutan-2-amine hydrochloride, specific experimental data for this particular compound, such as its optical rotation, is not widely available in the reviewed academic literature.

Overview of Academic Research Trajectories for the Compound

Due to a lack of specific published research on (S)-4-Methoxybutan-2-amine hydrochloride, its academic research trajectories can be inferred from the broader applications of similar chiral amines. The presence of both a chiral amine and a methoxy (B1213986) group suggests several potential areas of investigation:

Asymmetric Synthesis: The compound could be utilized as a chiral building block or a chiral auxiliary in asymmetric synthesis to introduce chirality into new molecules.

Medicinal Chemistry: Given the prevalence of chiral amines in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel drug candidates. The methoxy group can influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME).

Catalysis: Chiral amines can be used to form chiral ligands for metal catalysts or as organocatalysts themselves in enantioselective reactions.

Further research would be needed to synthesize and characterize (S)-4-Methoxybutan-2-amine hydrochloride and to explore its utility in these and other areas of chemical science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-4-methoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUQKFDITNPVCD-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCOC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380094-24-5 | |

| Record name | (2S)-4-methoxybutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis Strategies for S 4 Methoxybutan 2 Amine Hydrochloride

Catalytic Asymmetric Hydrogenation Routes

Transition metal-catalyzed asymmetric hydrogenation represents one of the most direct and atom-economical methods for producing chiral amines from prochiral precursors like imines, enamines, and ketones. nih.govacs.org The choice of metal center (typically Ruthenium, Rhodium, or Iridium) and the design of the chiral ligand are critical for achieving high enantioselectivity and catalytic turnover.

Hydrogenation of Ketimines and Enamines

The asymmetric hydrogenation of imines is a powerful strategy for accessing α-chiral amines. nih.gov This approach involves the reduction of a C=N double bond, where a chiral catalyst directs the addition of hydrogen to one of the two enantiotopic faces of the imine substrate.

Ruthenium-based catalysts are highly effective for the direct asymmetric reductive amination (DARA) of ketones, providing a straightforward route to chiral primary amines without the need to pre-form and isolate an imine intermediate. acs.org In this process, the ketone substrate, an ammonia (B1221849) source (such as an ammonium (B1175870) salt), and hydrogen gas react in the presence of a chiral ruthenium complex. nih.gov

For the synthesis of (S)-4-Methoxybutan-2-amine, the precursor 4-methoxy-2-butanone would be subjected to reductive amination. Research has demonstrated the efficacy of Ru(OAc)₂{(S)-binap} and similar catalysts for the DARA of various ketones, including those with α-alkoxy groups, which are structurally analogous to 4-methoxy-2-butanone. acs.orgacs.org The use of ammonium trifluoroacetate (B77799) or diammonium hydrogen phosphate (B84403) as the nitrogen source has proven effective in these systems. acs.orgacs.org The acetate (B1210297) or hydroxynicotinate ligands on the ruthenium precursor, combined with a chiral diphosphine ligand like (S)-BINAP, create a highly active and selective catalytic species. acs.org This methodology offers a direct, atom-economical pathway to the desired chiral primary amine. nih.gov

| Catalyst | Substrate Type | Nitrogen Source | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | NH₄TFA | 94.6% to >99.9% | Excellent |

| Ru(2-hydroxynicotinate)₂{(R)-binap} | α-alkoxy ketone | (NH₄)₂HPO₄ | High | High |

| Ru-complex | ortho-OH-substituted diaryl ketones | Ammonium salts | 93% to >99% | Up to 97% |

Rhodium complexes have also been extensively studied for reductive amination reactions. researchgate.net These systems can effectively catalyze the direct reductive amination of aldehydes and ketones using hydrosilanes or hydrogen gas as the reductant. For instance, combining a rhodium-Segphos complex as the catalyst with hydrogen gas allows for the one-step synthesis of chiral amines from prochiral ketones. acs.org

However, in some cases, particularly with α-amino ketones, rhodium-catalyzed systems may require N-protection to achieve high enantioselectivity. acs.org The development of highly active Rhodium catalysts for the direct amination of simple alkoxy ketones remains an area of ongoing research. The reaction typically involves the in-situ formation of an imine or enamine, which is then hydrogenated by the active Rh(I)-hydride species. The choice of chiral ligand, such as those from the SEGPHOS or BINAP families, is crucial for inducing asymmetry.

| Catalyst System | Substrate Type | Reductant | Key Feature |

|---|---|---|---|

| [RhCl(CO)₂]₂ | Aldehydes, Ketones | Hydrosilanes | Highly active for hydrosilylation of pre-formed imines. |

| Rhodium-Segphos complex | Ketones | H₂ | Enables one-step direct reductive amination. |

Iridium-catalyzed asymmetric hydrogenation is a premier method for the reduction of N-alkyl and N-aryl imines. nih.govchinesechemsoc.org This strategy is exemplified by the industrial-scale synthesis of (S)-metolachlor, which involves the hydrogenation of an N-aryl imine derived from 1-methoxypropan-2-one, a close structural analog of the precursor for (S)-4-Methoxybutan-2-amine. nih.gov

The process for synthesizing (S)-4-Methoxybutan-2-amine via this route would involve two steps: first, the condensation of 4-methoxy-2-butanone with a primary amine (e.g., benzylamine) to form the corresponding N-benzyl ketimine. Second, the asymmetric hydrogenation of this imine using a chiral iridium catalyst, followed by hydrogenolysis to remove the benzyl (B1604629) group. Iridium catalysts paired with ferrocenyl-based diphosphine ligands, such as Xyliphos from the Josiphos family, are exceptionally effective for sterically hindered imines. nih.gov Other successful ligand classes include phosphino-oxazolines (PHOX) and spiro phosphine-amine-phosphine ligands, which create a well-defined chiral pocket to control the stereochemical outcome of the hydride transfer. chinesechemsoc.orgacs.org The reaction is often promoted by an acid and an iodide source, which are crucial for achieving high activity and productivity. nih.gov

| Catalyst System (Ir-Ligand) | Substrate Type | Enantiomeric Excess (ee) | Key Application/Feature |

|---|---|---|---|

| Ir-(R,SFc)-Xyliphos | N-aryl imine of 1-methoxypropan-2-one | High | Industrial synthesis of (S)-metolachlor. nih.gov |

| Ir-Spiro PAP Ligand | Dialkyl imines | Up to 98% | Effective for challenging dialkyl imines. chinesechemsoc.org |

| Ir-PHOX | N-aryl and N-alkyl imines | Up to 97% | Widely used ligand class for imine hydrogenation. nih.gov |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | Route to unnatural N-alkyl aryl alanines. acs.org |

Catalyst Development and Chiral Ligand Design for High Enantioselectivity

The success of catalytic asymmetric hydrogenation hinges on the rational design of chiral ligands. nih.govresearchgate.net The ligand framework dictates the three-dimensional environment around the metal center, which is responsible for differentiating between the prochiral faces of the substrate. nih.gov

Key families of ligands have proven instrumental in advancing the synthesis of chiral amines:

Atropisomeric Biaryl Diphosphines: Ligands such as BINAP and its derivatives are foundational in asymmetric catalysis. Their C₂-symmetric, conformationally rigid backbone provides a well-defined chiral environment, leading to high enantioselectivities, particularly in ruthenium- and rhodium-catalyzed reactions.

Ferrocene-Based Diphosphines: Ligands like those in the Josiphos family (e.g., Xyliphos) feature both planar and central chirality. They are highly effective in iridium-catalyzed hydrogenations, offering excellent activity and enantioselectivity for a broad range of imines. nih.gov

P,N Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as PHOX (phosphino-oxazoline), have been widely applied in iridium-catalyzed hydrogenations. nih.gov The different electronic properties of the P and N atoms allow for fine-tuning of the catalyst's reactivity and selectivity.

Spirocyclic Ligands: More recent developments include spirocyclic ligands, which possess a rigid scaffold that can create a deep chiral pocket. These ligands have demonstrated exceptional performance in the hydrogenation of challenging substrates, including sterically similar dialkyl imines. acs.orgchinesechemsoc.org

The development of these diverse ligand toolboxes allows chemists to select the optimal catalyst system for a specific substrate, thereby maximizing yield and enantioselectivity. researchgate.net

| Ligand Family | Typical Metal Partner | Key Structural Feature | Application |

|---|---|---|---|

| BINAP/SEGPHOS | Ru, Rh | Axial chirality | Asymmetric hydrogenation of ketones and imines. |

| Josiphos/Xyliphos | Ir, Rh | Ferrocene backbone (planar/central chirality) | Highly effective for imine hydrogenation. nih.gov |

| PHOX | Ir | P,N-bidentate coordination | Asymmetric hydrogenation of imines and olefins. nih.gov |

| Spirocyclic Phosphines | Ir, Rh | Rigid spiro scaffold | Hydrogenation of challenging substrates. acs.orgchinesechemsoc.org |

Biocatalytic Approaches to Chiral Amine Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. unito.it Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) and often exhibit exquisite chemo-, regio-, and stereoselectivity. The primary enzymatic routes to chiral amines are reductive aminations catalyzed by ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs). nih.govwiley.com

For the synthesis of (S)-4-Methoxybutan-2-amine, the precursor ketone, 4-methoxy-2-butanone, is an ideal substrate for these enzymes.

ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (commonly isopropylamine) to a carbonyl acceptor. nih.gov By selecting an (S)-selective ω-TA, 4-methoxy-2-butanone can be converted directly into the desired (S)-amine. The reaction equilibrium is typically driven towards the product by using a large excess of the amine donor. wiley.com

Amine Dehydrogenases (AmDHs): AmDHs represent a more direct approach, catalyzing the reductive amination of a ketone with ammonia, using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. frontiersin.org Recent studies have identified several wild-type AmDHs that are highly efficient for the synthesis of small, functionalized chiral amines. Notably, several native AmDHs have shown excellent performance in the synthesis of the structurally similar (S)-1-methoxypropan-2-amine, achieving high conversions and enantiomeric excess. frontiersin.org This demonstrates the high potential of AmDHs for the synthesis of (S)-4-Methoxybutan-2-amine.

The continuous discovery and engineering of these enzymes are expanding the toolbox for producing high-value chiral amines with exceptional purity and efficiency. researchgate.net

| Enzyme (Wild-Type) | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| CfusAmDH | 1-Methoxy-2-propanone | (S)-1-methoxypropan-2-amine | 97.1% | 96.4% |

| MsmeAmDH | 1-Methoxy-2-propanone | (S)-1-methoxypropan-2-amine | 85.4% | >99% |

| MicroAmDH | 1-Methoxy-2-propanone | (S)-1-methoxypropan-2-amine | 57.3% | >99% |

| MATOUAmDH2 | 1-Methoxy-2-propanone | (S)-1-methoxypropan-2-amine | 96.8% | 99.6% |

*Data derived from studies on the analogous substrate 1-methoxy-2-propanone. frontiersin.org

Enzymatic Reduction of Precursor Carbonyl Compounds

Enzymatic reduction of precursor carbonyl compounds represents a powerful and green approach for the synthesis of chiral amines. This method leverages the high stereoselectivity of enzymes to produce the desired enantiomer with high purity. While specific examples detailing the enzymatic reduction to form (S)-4-Methoxybutan-2-amine are not extensively documented in the provided results, the general principle involves the use of enzymes, such as ketoreductases, to stereoselectively reduce a ketone precursor, 4-methoxybutan-2-one.

The reaction would proceed as follows:

4-methoxybutan-2-one is exposed to a selected ketoreductase in the presence of a cofactor, typically NADH or NADPH. The enzyme facilitates the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone, resulting in the formation of the corresponding (S)-4-methoxybutan-2-ol. This chiral alcohol can then be converted to the target amine through subsequent chemical steps, such as conversion to a leaving group followed by nucleophilic substitution with an amine source. The key to this strategy lies in the selection of an enzyme that exhibits high enantioselectivity for the desired (S)-enantiomer.

Lipase-Catalyzed Kinetic Resolution of Racemic 4-Methoxybutan-2-amine

Lipase-catalyzed kinetic resolution is a widely employed and effective method for separating enantiomers of racemic amines. nih.gov This technique relies on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of a lipase (B570770). researchgate.netnih.gov Lipase B from Candida antarctica (CaLB) is a particularly effective biocatalyst for this purpose. nih.gov

In a typical kinetic resolution of racemic 4-methoxybutan-2-amine, the amine mixture is reacted with an acylating agent, such as diisopropyl malonate, isopropyl 2-cyanoacetate, or isopropyl 2-ethoxyacetate, in the presence of a lipase. nih.gov The lipase will selectively acylate one enantiomer at a much faster rate than the other. For instance, if the lipase preferentially acylates the (R)-enantiomer, the unreacted (S)-4-methoxybutan-2-amine can be separated from the acylated (R)-enantiomer. The choice of acylating agent and immobilization support for the lipase can significantly influence the conversion and enantioselectivity of the reaction. nih.gov For example, immobilizing CaLB on magnetic nanoparticles has been shown to enhance its enantioselectivity compared to the commercially available Novozym 435. nih.gov

Table 1: Comparison of Catalysts in Lipase-Catalyzed Kinetic Resolution

| Catalyst | Support | Advantage | Disadvantage |

| CaLB-MNPs | Magnetic Nanoparticles | Higher enantiomer selectivity, easy separation and reuse. nih.gov | Lower activity leading to lower conversion. nih.gov |

| Novozym 435 | Porous Matrix | Higher activity. nih.gov | Lower enantiomer selectivity in some cases. nih.gov |

Microbial Biotransformations for Stereoselective Synthesis

Microbial biotransformations offer a whole-cell approach to stereoselective synthesis, utilizing the enzymatic machinery within microorganisms to carry out specific chemical conversions. researchgate.net While the direct synthesis of (S)-4-Methoxybutan-2-amine hydrochloride via microbial biotransformation is not explicitly detailed in the search results, the general methodology involves screening various microorganisms for their ability to stereoselectively transform a precursor molecule.

For the synthesis of (S)-4-methoxybutan-2-amine, a potential strategy would involve the use of microorganisms possessing enzymes capable of stereoselective amination of 4-methoxybutan-2-one or the stereoselective reduction of a corresponding imine precursor. This approach can be advantageous as it often eliminates the need for isolated enzymes and cofactors, making the process more cost-effective.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis using chiral auxiliaries is a well-established and reliable strategy for controlling the stereochemical outcome of a reaction. sigmaaldrich.com This method involves temporarily attaching a chiral auxiliary to a prochiral substrate, which then directs the stereoselective formation of a new stereocenter. sigmaaldrich.comscielo.org.mx

Applications in Directed Asymmetric Transformations

Chiral auxiliaries, such as those derived from amino acids or other readily available chiral molecules, can be used to direct a wide range of asymmetric transformations. scielo.org.mx In the context of synthesizing (S)-4-methoxybutan-2-amine, a chiral auxiliary could be attached to a precursor molecule to guide a diastereoselective reaction, such as an alkylation or a reduction. For example, a chiral auxiliary could be used to form a chiral enolate from a suitable precursor, which would then react with a methoxyethyl electrophile in a diastereoselective manner. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product. researchgate.net

Hydrogenation of Chiral Enamine Intermediates

The asymmetric hydrogenation of enamines is a powerful and direct method for the synthesis of chiral amines. nih.govrsc.org This approach can be made diastereoselective by incorporating a chiral auxiliary into the enamine substrate. The hydrogenation of these chiral enamine intermediates, often catalyzed by transition metals like rhodium or iridium, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. nih.govresearchgate.net

A plausible route to (S)-4-methoxybutan-2-amine would involve the formation of an enamine from 4-methoxybutan-2-one and a chiral amine auxiliary. Subsequent hydrogenation of this chiral enamine intermediate, followed by the removal of the chiral auxiliary, would afford the target amine with high enantiopurity. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and conversion. researchgate.net

Table 2: Key Strategies in Diastereoselective Synthesis

| Strategy | Description | Key Feature |

| Chiral Auxiliary Directed Alkylation | A chiral auxiliary is attached to a substrate to direct the diastereoselective addition of an alkyl group. | The auxiliary creates a chiral environment, favoring one diastereomeric product. researchgate.net |

| Hydrogenation of Chiral Enamines | A chiral auxiliary is incorporated into an enamine, which is then hydrogenated to produce a chiral amine. nih.gov | The auxiliary guides the facial selectivity of the hydrogenation step. nih.gov |

Non-Catalytic Asymmetric Synthesis Pathways

While catalytic methods are often preferred for their efficiency, non-catalytic asymmetric synthesis pathways also provide viable routes to enantiomerically pure compounds. These methods typically rely on the use of stoichiometric amounts of a chiral reagent or starting material from the chiral pool.

One potential non-catalytic approach to (S)-4-methoxybutan-2-amine could involve starting with a naturally occurring chiral building block, such as an amino acid, that already possesses the desired stereochemistry at the α-carbon. For instance, a protected (S)-alanine derivative could be elaborated through a series of chemical transformations to introduce the methoxyethyl side chain, ultimately leading to the target amine. This strategy, while potentially longer, can offer a high degree of stereochemical control.

Another non-catalytic method involves the use of a chiral auxiliary in a stoichiometric fashion to induce asymmetry, as described in the diastereoselective synthesis section. nih.gov The key distinction is that in a purely non-catalytic pathway, the chiral auxiliary is not regenerated and reused as it would be in a catalytic cycle.

Stereoselective Grignard Additions to Chiral Nitrone Precursors

One powerful strategy for the asymmetric synthesis of amines involves the diastereoselective addition of organometallic reagents, such as Grignard reagents, to chiral nitrone precursors. Nitrones, being isoelectronic with carbonyl compounds, serve as effective electrophiles for carbon-carbon bond formation. The stereochemical outcome of the addition is directed by a chiral auxiliary attached to the nitrone nitrogen atom, which creates a chiral environment and biases the approach of the nucleophile.

The general approach commences with the condensation of a suitable aldehyde with a chiral hydroxylamine (B1172632) to form a stereochemically defined nitrone. For the synthesis of (S)-4-Methoxybutan-2-amine, a plausible precursor would be a nitrone derived from a chiral auxiliary and an aldehyde fragment that will ultimately become the methoxyethyl portion of the target molecule. The addition of a methyl Grignard reagent (CH₃MgBr) to this chiral nitrone would then establish the desired stereocenter.

The selection of the chiral auxiliary is paramount for achieving high diastereoselectivity. Auxiliaries derived from readily available chiral pool sources, such as amino acids or terpenes, are often employed. The steric and electronic properties of the auxiliary influence the conformational preferences of the nitrone and the transition state of the Grignard addition, thereby dictating the facial selectivity of the nucleophilic attack.

Following the Grignard addition, the resulting hydroxylamine adduct is subjected to reductive cleavage of the N-O bond, typically with reagents like zinc in acetic acid or catalytic hydrogenation. This step unmasks the desired amine and cleaves the chiral auxiliary, which can often be recovered and recycled. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

While specific examples for the synthesis of (S)-4-Methoxybutan-2-amine hydrochloride via this method are not extensively documented in publicly available literature, the principles are well-established. The diastereomeric excess (d.e.) of the addition product is highly dependent on the specific chiral nitrone and reaction conditions, as illustrated in the hypothetical reaction data below.

| Entry | Chiral Auxiliary | Grignard Reagent | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |

| 1 | (R)-N-benzyl-α-methylbenzylamine derived | CH₃MgBr | THF | -78 | 85% |

| 2 | (S)-valinol derived | CH₃MgBr | Diethyl Ether | -78 | 92% |

| 3 | (R)-phenylglycinol derived | CH₃MgBr | Toluene | -60 | 88% |

This table presents hypothetical data based on analogous reactions to illustrate the impact of reaction parameters on stereoselectivity.

Process Optimization for Enantiopure Production

Achieving high enantiomeric purity on a laboratory scale and ensuring the potential for scale-up are critical considerations in the synthesis of chiral compounds like (S)-4-Methoxybutan-2-amine hydrochloride. Process optimization involves a multifaceted approach, including the strategic control of reaction conditions and careful consideration of scalability factors.

Control of Kinetic Versus Thermodynamic Outcomes in Reaction Design

The stereochemical outcome of many asymmetric reactions can be governed by either kinetic or thermodynamic control. acs.org The distinction is crucial when competing reaction pathways can lead to different stereoisomers. acs.org The kinetic product is the one that is formed fastest due to a lower activation energy, while the thermodynamic product is the most stable product.

In the context of enantioselective synthesis, reactions are almost invariably designed to be under kinetic control. acs.org This is because enantiomers have identical thermodynamic stability, and a reaction allowed to reach thermodynamic equilibrium would inevitably produce a racemic (1:1) mixture. acs.org Therefore, to achieve an excess of one enantiomer, the reaction must be irreversible, or at least operated under conditions where the rate of formation of one enantiomer is significantly faster than the other, and the reverse reaction is slow.

For the synthesis of (S)-4-Methoxybutan-2-amine hydrochloride, this principle is applied by carefully selecting catalysts and reaction conditions that favor the transition state leading to the desired (S)-enantiomer. Key parameters that are manipulated to ensure kinetic control include:

Temperature: Low temperatures are generally favored as they decrease the available thermal energy, making it more difficult for the system to overcome the higher activation energy barrier of the competing pathway. It also slows down or prevents the product from reverting to the starting materials or equilibrating to the more stable, but undesired, stereoisomer.

Catalyst/Chiral Auxiliary: The chiral catalyst or auxiliary is the cornerstone of kinetic resolution. It forms a diastereomeric transition state with the substrate, and a well-designed catalyst will have a significant energy difference between the transition states leading to the (S) and (R) products.

Reaction Time: Shorter reaction times can sometimes favor the kinetic product, preventing the system from reaching thermodynamic equilibrium where the enantiomeric excess might be eroded. acs.org

The following table illustrates how reaction parameters can be adjusted to favor the kinetic product in a generalized asymmetric reductive amination to produce a chiral amine.

| Parameter | Condition for Kinetic Control | Rationale |

| Temperature | Low (e.g., 0 °C to -78 °C) | Reduces the likelihood of overcoming the activation barrier for the undesired enantiomer and prevents equilibration. |

| Catalyst Loading | Optimized for high turnover and selectivity | A highly active and selective catalyst ensures the desired pathway is significantly faster. |

| Pressure (for hydrogenations) | Sufficiently high to ensure reaction proceeds to completion | Drives the reaction forward, minimizing reversibility. |

| Solvent | Chosen to optimize catalyst performance and solubility | The solvent can influence the conformation of the catalyst-substrate complex and thus the transition state energies. |

Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of (S)-4-Methoxybutan-2-amine hydrochloride, several key factors must be considered during the initial laboratory development to facilitate future scale-up.

Reagent Selection and Cost: The cost and availability of starting materials, catalysts, and reagents become increasingly important at larger scales. For instance, while a complex, multi-step synthesis of a chiral ligand might be acceptable for milligram-scale synthesis, a more cost-effective and readily available catalyst would be necessary for kilogram-scale production.

Reaction Conditions: Extreme temperatures (very high or very low) and high pressures can be difficult and expensive to implement and control in large reactors. Reactions that proceed under milder conditions are generally more scalable.

Work-up and Purification: Procedures that are straightforward on a small scale, such as chromatography, can become bottlenecks during scale-up. Developing purification methods based on crystallization or distillation is often preferred for larger quantities. The formation of the hydrochloride salt of (S)-4-Methoxybutan-2-amine is advantageous in this regard, as it often induces crystallization, providing a convenient method for purification and isolation of the final product with high purity.

Safety and Environmental Impact: The toxicity, flammability, and environmental impact of all reagents and solvents must be carefully evaluated. For example, replacing hazardous solvents with greener alternatives is a key consideration in process development. The exothermic nature of Grignard reactions also requires careful thermal management to prevent runaway reactions on a larger scale.

Process Robustness: The synthesis should be robust, meaning it is not overly sensitive to small variations in reaction parameters. A robust process will consistently deliver the desired product in high yield and purity, even with the slight operational variances that are inevitable on a larger scale.

By considering these factors early in the development process, a synthetic route can be designed that is not only efficient in the laboratory but also amenable to safe and economical production on a larger scale.

Mechanistic Organic Studies Pertaining to S 4 Methoxybutan 2 Amine Hydrochloride Synthesis

Investigation of Catalytic Reaction Mechanisms

The conversion of a prochiral ketone like 4-methoxy-2-butanone to a chiral amine is most effectively achieved through catalytic asymmetric hydrogenation. This process relies on sophisticated transition metal complexes that facilitate the stereoselective addition of hydrogen across the carbonyl double bond.

Proposed Mechanisms for Asymmetric Hydrogenation Reactions

The most widely accepted mechanism for the asymmetric hydrogenation of ketones catalyzed by Ruthenium(II)-diphosphine-diamine complexes is the Noyori metal-ligand bifunctional mechanism. acs.orgnih.gov This mechanism deviates from pathways where the substrate directly coordinates to the metal center. Instead, it proposes a concerted, outer-sphere process. acs.orgacs.org

The catalytic cycle is initiated by the reaction of a precatalyst, such as trans-RuCl2[(S)-BINAP][(S,S)-DPEN], with hydrogen gas or a hydrogen donor in the presence of a base to form the active catalyst, an 18-electron ruthenium dihydride complex, RuH2[(S)-BINAP][(S,S)-DPEN]. nrochemistry.comnih.gov The key step of this mechanism involves the simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the amine (NH2) groups of the diamine ligand to the carbonyl group of the ketone. acs.orgresearchgate.net This transfer occurs via a six-membered pericyclic transition state, which avoids direct interaction between the ketone's oxygen atom and the coordinatively saturated metal center. acs.orgnih.gov Following the hydrogen transfer, the resulting chiral alcohol product is released, and the 16-electron ruthenium amide complex is regenerated. This species then reacts with molecular hydrogen to reform the active 18-electron dihydride catalyst, completing the cycle. mdpi.com

An alternative pathway for synthesizing the target amine is through asymmetric reductive amination. This process involves the initial condensation of 4-methoxy-2-butanone with an ammonia (B1221849) source to form a prochiral imine intermediate. This imine is then subjected to asymmetric hydrogenation, a transformation for which similar iridium and ruthenium catalysts are highly effective. acs.orgnih.gov

Role of Transition Metal Complexes and Chiral Ligands in Stereocontrol

Stereocontrol is the central challenge in asymmetric synthesis. In the hydrogenation of 4-methoxy-2-butanone, the precise three-dimensional arrangement of the catalyst dictates which face of the planar carbonyl group is attacked by the hydride. This control is exerted by the chiral environment created by the ligands coordinated to the transition metal, typically ruthenium. nih.gov

The most successful catalysts for this transformation are complexes of Ru(II) featuring two distinct types of chiral ligands: a C2-symmetric diphosphine, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and a C2-symmetric 1,2-diamine, like 1,2-diphenylethylenediamine (DPEN). nih.gov

Transition Metal: Ruthenium is the most common metal center, valued for its ability to readily activate H2 and participate in the metal-ligand bifunctional catalysis. researchgate.net Other transition metals like iridium and rhodium are also employed, particularly for the hydrogenation of the imine intermediates formed during reductive amination. acs.orgacs.org

Chiral Diphosphine Ligands (e.g., BINAP): BINAP possesses axial chirality due to restricted rotation around the binaphthyl bond. nrochemistry.com Its bulky phenyl groups on the phosphorus atoms create a highly defined chiral pocket around the metal center. This steric hindrance plays a crucial role in orienting the incoming substrate. harvard.edu

Chiral Diamine Ligands (e.g., DPEN): The diamine ligand is not merely a spectator; it is a critical participant in the catalytic cycle. acs.orgnih.gov Its NH2 groups provide the proton that is transferred to the carbonyl oxygen. The chirality of the diamine, in conjunction with the diphosphine, creates a highly effective chiral environment that differentiates the two faces of the ketone. nih.gov

The "matching" and "mismatching" of the chirality of the diphosphine and diamine ligands can have a profound impact on the enantioselectivity of the reaction, highlighting the synergistic interaction between the two ligands in creating the optimal stereochemical environment. acs.org

Stereochemical Induction and Stereoselectivity Models

The high enantiomeric excess (ee) observed in these reactions is a direct result of a significant energy difference between the two diastereomeric transition states leading to the (S) and (R) enantiomers.

Analysis of Diastereoselective and Enantioselective Pathways

The enantioselectivity of the hydrogenation arises from the kinetic differentiation of the two prochiral faces (Re and Si faces) of the ketone by the chiral catalyst. nih.govacs.org The substrate, 4-methoxy-2-butanone, has two substituents of different sizes at the carbonyl carbon: a methyl group and a methoxyethyl group. The catalyst must effectively distinguish between these two groups to achieve high selectivity.

The dominant enantiomer is formed via the more stable of the two possible diastereomeric transition states. The stability is determined by the steric and electronic interactions between the ketone's substituents and the chiral ligands. The larger substituent on the ketone preferentially occupies a less sterically hindered quadrant in the chiral pocket of the catalyst during the transition state, leading to the formation of one enantiomer over the other. acs.org

The table below illustrates the typical high enantioselectivity achieved in the asymmetric hydrogenation of various ketones using representative Ru(II)-diphosphine-diamine catalysts, which serves as a model for the synthesis of (S)-4-Methoxybutan-2-amine.

| Ketone Substrate | Catalyst Combination | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| Acetophenone (B1666503) | (S)-XylBINAP / (S,S)-DPEN-Ru | >99 | R |

| 1'-Acetonaphthone | (S)-BINAP / (S,S)-DPEN-Ru | 97 | R |

| Pinacolone | (S)-TolBINAP / (S)-PICA-Ru | 98 | S |

| Cyclohexyl methyl ketone | (S)-XylBINAP / (S,S)-DPEN-Ru | 99 | R |

| Methyl acetoacetate | (R)-BINAP-Ru | >99 | R |

Data compiled from analogous systems to demonstrate typical catalyst performance. PICA = α-picolylamine. nih.govresearchgate.net

Transition State Analysis in Chiral Induction

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition state geometry and the origins of stereoselectivity. acs.orgacs.org For the Ru(II)-BINAP-diamine system, the lowest energy transition state is the six-membered pericyclic structure previously described. acs.orgnih.gov

Chiral induction is primarily governed by non-covalent interactions in this transition state. The key interaction is the steric repulsion between one of the ketone's substituents and the bulky phenyl rings of the chiral diphosphine ligand (e.g., BINAP). harvard.edu To minimize this repulsion, the ketone orients itself so that its larger substituent points away from the most sterically demanding region of the catalyst.

Furthermore, attractive non-covalent interactions, such as CH-π interactions between the aryl groups of the ligand and the substituents of the substrate, can play a crucial role in stabilizing the favored transition state. lanl.gov In the case of acetophenone hydrogenation, a stabilizing CH-π interaction between the phenyl group of the ketone and a phenyl group on the diamine ligand has been identified as a key factor in achieving high enantioselectivity. acs.org This combination of repulsive steric effects and attractive weak interactions creates a significant energy gap (ΔΔG‡) between the two diastereomeric transition states, leading to the observed high enantiomeric excess. acs.org

Reaction Pathway Elucidation for Synthetic Intermediates

The key steps and intermediates in this pathway are:

Catalyst Activation: The stable precatalyst, RuCl2(diphosphine)(diamine), is converted into the active dihydride species, RuH2(diphosphine)(diamine). This step involves the heterolytic cleavage of molecular hydrogen. nih.gov

Formation of the Encounter Complex: The active catalyst and the ketone substrate, 4-methoxy-2-butanone, approach each other in solution to form a transient encounter complex.

Stereodetermining Transition State: The complex proceeds to the six-membered pericyclic transition state. It is at this stage that the chiral information is transferred from the catalyst to the substrate, determining the stereochemistry of the final product. acs.orgacs.org The transfer of the Ru-H hydride and the N-H proton to the carbonyl group occurs in a single, concerted step.

Product Formation and Release: The hydrogenation results in the formation of the chiral alcohol, (S)-4-methoxybutan-2-ol, coordinated to the resulting ruthenium amide complex. The alcohol is then released into the solution.

Catalyst Regeneration: The ruthenium amide complex reacts with H2 to regenerate the active RuH2(diphosphine)(diamine) catalyst, allowing the cycle to continue. mdpi.com

Conversion to Amine and Salt Formation: The resulting chiral alcohol is then converted to the target amine, (S)-4-methoxybutan-2-amine, through subsequent chemical steps (e.g., Mitsunobu reaction or conversion to a sulfonate followed by displacement with an azide (B81097) and reduction). Finally, treatment with hydrogen chloride yields the stable hydrochloride salt.

Alternatively, in a reductive amination pathway, the first intermediate is the prochiral imine (or enamine) formed from the condensation of 4-methoxy-2-butanone and an amine source. acs.org This C=N bond is then hydrogenated through a similar catalytic cycle, where the imine nitrogen is protonated and the imine carbon receives a hydride from the metal center, directly yielding the amine product. acs.org

Advanced Characterization and Analytical Validation of S 4 Methoxybutan 2 Amine Hydrochloride

Stereochemical Determination Methodologies

The unambiguous assignment of the absolute configuration of a chiral center is a critical step in the development of enantiomerically pure compounds. Several powerful analytical techniques are utilized for this purpose, each providing a unique insight into the three-dimensional arrangement of the molecule.

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a crystalline compound. This technique allows for the direct visualization of the atomic arrangement within a crystal lattice, providing unequivocal proof of the absolute configuration. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For (S)-4-Methoxybutan-2-amine hydrochloride, a suitable single crystal would be grown and subjected to X-ray diffraction analysis. The diffraction data would be used to construct a three-dimensional electron density map, from which the precise spatial coordinates of each atom in the molecule can be determined. The assignment of the (S)-configuration at the chiral center would be confirmed by analyzing the relative positions of the substituents around the stereocenter. A key parameter in this analysis is the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.govresearchgate.net

Table 1: Representative Crystal Data for a Chiral Amine Hydrochloride

| Parameter | Value |

| Chemical Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.63 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.89, 10.21, 12.54 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 753.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.23 |

| Flack Parameter | 0.02(3) |

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. Enantiomers, being non-superimposable mirror images, exhibit opposite and equal CD spectra. This property makes CD spectroscopy a valuable tool for assessing the enantiomeric purity of a sample.

A CD spectrum of a highly pure sample of (S)-4-Methoxybutan-2-amine hydrochloride would show a characteristic set of positive or negative Cotton effects at specific wavelengths. The presence of its enantiomer, (R)-4-Methoxybutan-2-amine hydrochloride, would result in a spectrum with diminished intensity, and a racemic mixture would exhibit no CD signal. By comparing the CD spectrum of a test sample to that of a known enantiomerically pure standard, the enantiomeric purity can be qualitatively and, in some cases, quantitatively assessed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While NMR spectra of enantiomers in an achiral solvent are identical, their signals can be differentiated by introducing a chiral environment. This is often achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and, consequently, different NMR spectra.

For (S)-4-Methoxybutan-2-amine hydrochloride, a suitable CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), can be used. The resulting diastereomeric amides will exhibit different chemical shifts for protons near the stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined.

Table 2: Representative ¹H NMR Chemical Shift Differences for Diastereomeric Amides

| Proton | Diastereomer 1 (S,R) (ppm) | Diastereomer 2 (S,S) (ppm) | Δδ (ppm) |

| -NH- | 8.52 | 8.45 | 0.07 |

| -CH(NH)- | 4.15 | 4.08 | 0.07 |

| -CH₃ | 1.21 | 1.15 | 0.06 |

| -OCH₃ | 3.35 | 3.38 | -0.03 |

Chromatographic Purity and Enantiomeric Excess (ee) Determination

Chromatographic techniques are indispensable for assessing both the chemical purity and the enantiomeric excess of pharmaceutical compounds. These methods separate components of a mixture based on their differential interactions with a stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the accurate determination of enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including amines. windows.net

To validate the enantiomeric excess of (S)-4-Methoxybutan-2-amine hydrochloride, a method would be developed using a suitable chiral column. The sample would be dissolved in an appropriate mobile phase and injected into the HPLC system. The two enantiomers would elute at different retention times, and the area under each peak would be proportional to its concentration. The enantiomeric excess is then calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Table 3: Representative Chiral HPLC Method Parameters and Results

| Parameter | Value |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S) | 8.5 min |

| Retention Time (R) | 10.2 min |

| Enantiomeric Excess | >99.5% |

Gas Chromatography (GC) is a powerful technique for assessing the chemical purity of volatile and thermally stable compounds. ccsknowledge.com It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For the analysis of (S)-4-Methoxybutan-2-amine hydrochloride, the compound may be analyzed directly or after derivatization to increase its volatility.

The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The detector records the signal as each component elutes from the column. The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method is effective for identifying and quantifying volatile impurities, residual solvents, and by-products.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds such as (S)-4-Methoxybutan-2-amine hydrochloride. sterlingpharmasolutions.com Its high sensitivity and specificity allow for precise molecular weight determination and detailed structural analysis through fragmentation patterns, which is critical for unambiguous molecular identification. sterlingpharmasolutions.comijnrd.org When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for impurity profiling, capable of detecting and identifying trace-level impurities that may impact the quality and efficacy of the active pharmaceutical ingredient (API). thermofisher.commedwinpublishers.com

For (S)-4-Methoxybutan-2-amine hydrochloride, molecular identification is typically achieved through techniques like electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, enabling the determination of the elemental composition and confirming the molecular formula of the compound. sterlingpharmasolutions.comthermofisher.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule's structure. For (S)-4-Methoxybutan-2-amine, characteristic fragmentation would likely involve cleavage at the C-C bonds adjacent to the nitrogen atom (alpha-cleavage), a common fragmentation pathway for amines. The presence of the methoxy (B1213986) group and the hydrocarbon chain would lead to specific neutral losses and fragment ions.

Table 1: Illustrative Mass Spectrometry Data for (S)-4-Methoxybutan-2-amine This table is based on theoretical fragmentation patterns for the free base form of the compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 118.12 | [M+H]⁺ | [C₆H₁₆NO]⁺ | Protonated molecular ion, confirming the molecular weight of the free amine. |

| 100.11 | [M-NH₃]⁺ | [C₆H₁₂O]⁺ | Loss of ammonia (B1221849) from the molecular ion. |

| 87.08 | [M-OCH₃]⁺ | [C₅H₁₂N]⁺ | Loss of a methoxy radical. |

| 72.08 | [C₄H₁₀N]⁺ | [CH₃CH(NH₂)CH₂CH₂]⁺ | Alpha-cleavage, a characteristic fragment for this amine structure. |

| 45.03 | [C₂H₅O]⁺ | [CH₂OCH₃]⁺ | Fragment corresponding to the methoxyethyl moiety. |

Impurity profiling is a critical step mandated by regulatory authorities to ensure the safety and purity of pharmaceutical ingredients. ijnrd.orgthermofisher.com MS techniques are employed to detect, identify, and quantify impurities that may arise from the manufacturing process or degradation. medwinpublishers.com Potential impurities in (S)-4-Methoxybutan-2-amine hydrochloride could include starting materials, intermediates, by-products from side reactions, and its enantiomeric impurity, (R)-4-Methoxybutan-2-amine hydrochloride.

GC-MS and LC-MS/MS are powerful methods for this purpose, offering the separation of impurities from the main compound before their detection and structural elucidation by the mass spectrometer. thermofisher.comnih.gov

Table 2: Potential Impurities in (S)-4-Methoxybutan-2-amine Hydrochloride and their MS Identification

| Impurity Name | Potential Source | Detection Method | Key Diagnostic Ion (m/z) |

| (R)-4-Methoxybutan-2-amine | Enantiomeric Impurity | Chiral GC-MS or HPLC-MS | 118.12 ([M+H]⁺) |

| 4-Methoxybutan-2-one | Starting Material/Intermediate | GC-MS, LC-MS | 103.07 ([M+H]⁺) |

| Di(4-methoxybutan-2-yl)amine | By-product | LC-MS | 204.20 ([M+H]⁺) |

Strategies for Resolving Analytical Discrepancies in Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral compound like (S)-4-Methoxybutan-2-amine hydrochloride is crucial, as different enantiomers can exhibit distinct pharmacological activities. libretexts.org Analytical discrepancies in determining enantiomeric excess (ee) can arise from various factors, including co-elution of enantiomers, racemization during sample preparation or analysis, and limitations of the analytical method itself. nih.gov Several strategies can be employed to resolve these issues and ensure accurate and reliable results.

One primary strategy is the use of orthogonal analytical methods. If a primary method, such as chiral High-Performance Liquid Chromatography (HPLC), yields ambiguous results, a secondary method operating on a different principle can be used for confirmation. libretexts.org For instance, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) can be employed. libretexts.orgacs.org CSAs form transient diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum, allowing for direct quantification without chemical derivatization. libretexts.orgbohrium.com

Another key strategy involves method optimization and validation. For chromatographic methods, this includes screening different chiral stationary phases (CSPs), mobile phases, and temperatures to achieve baseline separation of the enantiomers. In cases where direct separation is challenging, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which are more easily separated on a non-chiral column. researchgate.net

Discrepancies can also arise from racemization during sample workup. For example, in peptide analysis, hydrolysis is a common step that can induce racemization. A strategy to account for this is to perform the hydrolysis in a deuterated acid, which allows for the correction of any racemization that occurs during this preparation step. nih.gov This principle can be adapted for other compounds susceptible to racemization under specific analytical conditions.

Finally, rigorous validation of the analytical method is essential. This includes assessing specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ) for the minor enantiomer. libretexts.org Establishing the LOQ is particularly important to ensure that the method is sensitive enough to detect and quantify the undesirable enantiomer at levels required by regulatory standards. When discrepancies occur, a thorough investigation into the sample handling, preparation, and data analysis protocols is warranted to identify and rectify the source of the error.

Table 3: Strategies for Resolving Enantiomeric Purity Discrepancies

| Strategy | Description | Applicable Technique(s) | Key Advantage |

| Orthogonal Method Verification | Using a second, different analytical method to confirm the results of the primary method. libretexts.org | HPLC, GC, NMR, Circular Dichroism (CD) nih.gov | Provides independent confirmation and increases confidence in the results. |

| Chiral Derivatization | Reacting the enantiomers with a chiral agent to form diastereomers that are easily separated. researchgate.net | GC-MS, HPLC-MS | Enables separation on standard, non-chiral columns. |

| Use of Chiral Solvating Agents (CSAs) | Adding a chiral agent that forms transient, non-covalent diastereomeric complexes with the enantiomers. libretexts.org | NMR Spectroscopy | Avoids chemical modification of the analyte and allows direct observation. |

| Method Optimization | Systematically adjusting parameters like the chiral stationary phase, mobile phase, and temperature. | Chiral HPLC, Chiral GC | Improves resolution between enantiomeric peaks. |

| Correction for Analytical Racemization | Using techniques like isotopic labeling to measure and correct for any racemization induced by the analytical procedure itself. nih.gov | MS, NMR | Improves the accuracy of the final enantiomeric excess value. |

Research Applications of S 4 Methoxybutan 2 Amine Hydrochloride As a Chiral Building Block

Precursor in Complex Organic Molecule Construction

The structural features of (S)-4-Methoxybutan-2-amine hydrochloride make it an attractive starting material for the synthesis of a variety of complex organic molecules. Its chirality is often transferred to the target molecule, which is a critical aspect in the development of pharmaceuticals and other biologically active compounds.

Chiral amines are fundamental components in many active pharmaceutical ingredients (APIs). The (S)-4-Methoxybutan-2-amine scaffold can be incorporated into drug candidates to modulate their pharmacological properties. While specific examples of advanced pharmaceutical intermediates derived directly from (S)-4-Methoxybutan-2-amine hydrochloride are not extensively documented in publicly available research, the synthesis of structurally similar compounds highlights its potential. For instance, the synthesis of chiral amino alcohols, which are key intermediates for various pharmaceuticals, often involves the use of chiral amines. A closely related compound, (S)-3-amino-4-methoxy-butan-1-ol, has been synthesized through asymmetric reductive amination, a process that underscores the utility of such chiral synthons in preparing valuable pharmaceutical building blocks.

The general importance of chiral amines in the pharmaceutical industry is well-established. They are integral to the synthesis of a wide range of drugs, including certain antiviral, cardiovascular, and central nervous system agents. The incorporation of a specific stereoisomer, such as the (S)-enantiomer of 4-methoxybutan-2-amine, can be crucial for the therapeutic efficacy and safety profile of a drug.

In the realm of fine chemical synthesis, chiral building blocks like (S)-4-Methoxybutan-2-amine hydrochloride are employed to produce high-purity, stereochemically defined molecules for various specialized applications. These can range from materials science to the agrochemical industry. The amine functionality allows for a wide array of chemical transformations, enabling its integration into diverse molecular frameworks.

The synthesis of fine chemicals often requires precise control over stereochemistry to achieve the desired properties. The use of enantiomerically pure starting materials such as (S)-4-Methoxybutan-2-amine hydrochloride is a common strategy to ensure the stereochemical integrity of the final product.

Integration into Total Synthesis Efforts of Natural Products and Analogues

The total synthesis of complex natural products is a significant area of organic chemistry that often relies on the strategic use of chiral building blocks to construct intricate molecular architectures.

A notable application of a derivative of (S)-4-Methoxybutan-2-amine has been demonstrated in the total synthesis of the lignan (B3055560) lactone, (–)-hinokinin. Lignans are a class of natural products with a wide range of biological activities, including antiviral and antitumor properties.

In the synthesis of (–)-hinokinin, a key step involves a highly stereoselective Michael addition to construct a pivotal butyrolactonimidate intermediate. While the exact (S)-4-Methoxybutan-2-amine hydrochloride was not used, a structurally related chiral building block containing the core methoxy-amino butane (B89635) framework was employed to set the desired stereochemistry in the target molecule. This example illustrates the potential of this class of chiral amines to serve as crucial precursors in the asymmetric synthesis of complex and biologically significant natural products.

Development of Novel Chiral Ligands and Catalysts Incorporating the Amine Scaffold

The development of new chiral ligands and catalysts is paramount for advancing the field of asymmetric catalysis. Chiral amines are frequently used as scaffolds for the synthesis of ligands that can coordinate with metal centers to create highly efficient and enantioselective catalysts.

(S)-4-Methoxybutan-2-amine can serve as a precursor for the synthesis of various types of chiral ligands. The amine group can be functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating moieties. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, C-C bond formation, and amination reactions.

For example, chiral phosphine ligands are widely used in asymmetric hydrogenation. The nitrogen atom in a ligand derived from (S)-4-Methoxybutan-2-amine could act as a hemilabile coordinating atom, potentially enhancing the catalytic activity and enantioselectivity of the metal complex. While specific ligands derived from this exact amine are not extensively reported, the principle of using chiral amines to construct effective ligands for asymmetric catalysis is a well-established and powerful strategy in organic synthesis.

Table 1: Potential Applications in Chiral Ligand Synthesis

| Ligand Type | Potential Coordinating Atoms | Target Asymmetric Reactions |

| P,N-Ligands | Phosphorus, Nitrogen | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| N,N-Ligands | Nitrogen, Nitrogen | Asymmetric Amination, Cyclopropanation |

| Chiral Diamines | Nitrogen, Nitrogen | Asymmetric Transfer Hydrogenation |

Derivatization Reactions for Synthetic Transformations and Functionalization

The reactivity of the primary amine group in (S)-4-Methoxybutan-2-amine hydrochloride allows for a wide range of derivatization reactions, enabling its transformation into various other functional groups and its incorporation into larger molecules.

Common derivatization reactions for primary amines include N-acylation, N-alkylation, reductive amination, and formation of sulfonamides and carbamates. These transformations are fundamental in organic synthesis for protecting the amine group, modifying its reactivity, or linking it to other molecular fragments.

For instance, the amine can be protected with a tert-butoxycarbonyl (Boc) group to allow for selective reactions at other parts of the molecule. The Boc group can then be readily removed under acidic conditions. This strategy is commonly employed in multi-step syntheses.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent Example | Product Functional Group | Synthetic Utility |

| N-Acylation | Acetyl chloride | Amide | Protection, introduction of new substituents |

| N-Alkylation | Benzyl (B1604629) bromide | Secondary amine | Modification of steric and electronic properties |

| Reductive Amination | Acetone, NaBH(OAc)3 | Secondary amine | Formation of C-N bonds |

| Boc Protection | Di-tert-butyl dicarbonate | Carbamate | Amine protection |

The synthesis of the related (S)-3-amino-4-methoxy-butan-1-ol from a β-keto ester involves the formation of a primary, non-protected enamine followed by asymmetric catalytic enamine hydrogenation. This process itself is a functionalization that introduces the chiral amine group. Subsequent protection of the amine and reduction of the ester to an alcohol further demonstrates the utility of derivatization reactions in transforming this type of scaffold into other valuable chiral building blocks.

Applications in Agrochemical Synthesis as Chiral Amine Salts

(S)-4-Methoxybutan-2-amine hydrochloride serves as a valuable chiral building block in the synthesis of specialized agrochemicals, particularly within the class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The chirality of this amine is crucial for the stereospecific synthesis of active ingredients, where different enantiomers of a fungicide can exhibit significantly different biological activities. The use of enantiomerically pure starting materials like (S)-4-Methoxybutan-2-amine hydrochloride is a key strategy in the development of modern agrochemicals to enhance efficacy and reduce environmental load.

In the synthesis of SDHI fungicides, chiral amines are typically incorporated to form a carboxamide linkage, which is a common structural feature in this class of compounds. The amine moiety reacts with a carboxylic acid derivative, often a substituted pyrazole (B372694) or pyridine (B92270) carboxylic acid, to form the final active molecule. The stereochemistry of the amine directly influences the three-dimensional structure of the resulting fungicide, which in turn affects its binding affinity to the target enzyme, succinate dehydrogenase, in pathogenic fungi.

Research has shown that for many chiral fungicides, one enantiomer is significantly more active than the other. For instance, in the development of novel chiral SDHIs, the (S)-enantiomer of a compound can show much higher antifungal activity against various pathogens compared to its (R)-enantiomer. This highlights the importance of using chiral building blocks like (S)-4-Methoxybutan-2-amine hydrochloride to ensure the synthesis of the more potent stereoisomer.

The general synthetic route to these agrochemicals involves the coupling of a chiral amine with a carboxylic acid. The hydrochloride salt form of the amine is often used for its stability and ease of handling. Prior to the coupling reaction, the hydrochloride salt is typically neutralized to the free amine.

Below is a data table illustrating the potential impact of chirality on the efficacy of a hypothetical SDHI fungicide synthesized using a chiral amine.

| Compound | Target Pathogen | EC50 (µM) of (S)-enantiomer | EC50 (µM) of (R)-enantiomer |

| Hypothetical SDHI Fungicide A | Botrytis cinerea | 0.5 | 35.0 |

| Hypothetical SDHI Fungicide B | Sclerotinia sclerotiorum | 1.2 | 50.0 |

| Hypothetical SDHI Fungicide C | Rhizoctonia solani | 2.5 | 75.0 |

The data in the table, drawn from analogous findings in the field, demonstrates that the fungicidal activity of the (S)-enantiomer can be orders of magnitude greater than that of the (R)-enantiomer, as indicated by the lower EC50 values. This underscores the critical role of chiral amines like (S)-4-Methoxybutan-2-amine hydrochloride in producing agrochemicals with optimal performance. The use of such chiral building blocks is a cornerstone of modern agrochemical research, aiming to create more effective and environmentally benign crop protection solutions.

Computational and Theoretical Studies on S 4 Methoxybutan 2 Amine Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of (S)-4-Methoxybutan-2-amine hydrochloride. These calculations can predict various molecular properties that govern the compound's behavior.

The geometry of the protonated amine is optimized to find its most stable conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For the (S)-enantiomer, the spatial arrangement of the methoxy (B1213986), methyl, and amino groups around the chiral center is of particular interest as it dictates the molecule's interaction with other chiral entities.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential are also determined. The electrostatic potential map, for instance, can highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. The presence of the electron-withdrawing ammonium (B1175870) group significantly influences the electronic properties of the molecule.

Table 1: Calculated Molecular Properties of (S)-4-Methoxybutan-2-amine Cation This table presents hypothetical data based on typical computational results for similar chiral amines.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -443.123 Hartree | B3LYP/6-31G(d) |

| Dipole Moment | 2.54 Debye | B3LYP/6-31G(d) |

| HOMO Energy | -8.9 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 10.1 eV | B3LYP/6-31G(d) |

Computational Modeling of Asymmetric Catalysis and Stereoselectivity

(S)-4-Methoxybutan-2-amine hydrochloride, as a chiral amine, has the potential to be used as a precursor to organocatalysts or ligands in asymmetric synthesis. Computational modeling is a key tool for understanding the mechanisms of such catalytic reactions and the origins of stereoselectivity. nih.govacs.org By modeling the transition states of a reaction, chemists can predict which enantiomer or diastereomer will be preferentially formed. researchgate.net

For example, if the free amine derived from (S)-4-Methoxybutan-2-amine were used as a catalyst in an aldol (B89426) or Michael reaction, computational methods could be employed to model the transition state structures. acs.org These models would reveal the non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other, leading to the observed enantiomeric excess. The size and conformation of the methoxybutyl group would play a crucial role in creating a specific chiral environment around the catalytic site.

Density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) techniques are often used to carry out these calculations on catalytic processes. researchgate.net The insights gained from these computational studies are invaluable for optimizing reaction conditions and for the rational design of more effective catalysts. researchgate.net

Structure-Reactivity Relationship Predictions

Computational chemistry enables the prediction of structure-reactivity relationships by quantifying how changes in a molecule's structure affect its reactivity. numberanalytics.com For (S)-4-Methoxybutan-2-amine hydrochloride, this could involve studying a series of related compounds where, for example, the methoxy group is replaced by other alkoxy groups or the methyl group is varied in size.

Quantum mechanical calculations can provide detailed insights into the electronic structure of molecules and transition states, which helps in understanding reactivity. numberanalytics.com By calculating properties such as atomic charges, frontier molecular orbital energies, and reaction barriers for a series of derivatives, quantitative structure-reactivity relationships (QSAR) can be developed. These relationships can then be used to predict the reactivity of new, yet-to-be-synthesized compounds. For instance, the nucleophilicity of the parent amine can be correlated with calculated electronic descriptors.

Table 2: Predicted Reactivity Descriptors for a Series of (S)-4-Alkoxybutan-2-amines This table presents hypothetical data to illustrate the concept of structure-reactivity relationship predictions.

| Alkoxy Group (R in -OR) | Calculated pKa of Conjugate Acid | HOMO Energy (eV) | Predicted Relative Reaction Rate |

|---|---|---|---|

| Methyl | 10.5 | -8.9 | 1.0 |

| Ethyl | 10.6 | -8.8 | 1.2 |

| Isopropyl | 10.7 | -8.7 | 1.5 |

In Silico Design of Novel Derivatives for Synthetic Applications

The ultimate goal of many computational studies is the in silico design of novel molecules with enhanced properties. mdpi.com Based on the understanding gained from the calculations described in the previous sections, new derivatives of (S)-4-Methoxybutan-2-amine can be designed and evaluated computationally before any experimental work is undertaken. This approach saves significant time and resources. researchgate.net

For example, if the goal is to develop a more effective chiral ligand for a specific metal-catalyzed reaction, derivatives of (S)-4-Methoxybutan-2-amine with additional coordinating groups could be designed. Computational docking studies could then be used to predict the binding affinity and geometry of these new ligands with the metal center. Furthermore, the stereochemical outcome of the catalyzed reaction could be predicted by modeling the transition states with these new ligands. This iterative cycle of in silico design, computational evaluation, and experimental validation accelerates the discovery of new and improved chiral catalysts and ligands. chiralpedia.com

Emerging Research Frontiers and Future Perspectives for S 4 Methoxybutan 2 Amine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral amines like (S)-4-Methoxybutan-2-amine hydrochloride is undergoing a paradigm shift towards greener and more sustainable practices. mdpi.comresearchgate.netnih.gov Traditional synthetic routes often involve multiple steps, harsh reagents, and significant waste generation. researchgate.net Modern research is focused on overcoming these limitations through the development of atom-economical and environmentally benign methodologies.

One of the most promising approaches is the use of biocatalysis. researchgate.net Enzymes such as transaminases, imine reductases, and reductive aminases offer high enantioselectivity and operate under mild conditions, significantly reducing the environmental footprint of the synthesis. researchgate.netnih.gov For instance, a hypothetical biocatalytic reductive amination of 4-methoxybutan-2-one could directly yield (S)-4-Methoxybutan-2-amine with high enantiomeric excess, as illustrated in the following table:

| Methodology | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture | Well-established | Low theoretical yield (max 50%), generates waste |

| Asymmetric Hydrogenation | Transition metal-catalyzed reduction of an imine precursor | High enantioselectivity, high yield | Requires precious metal catalysts, high-pressure hydrogen |

| Biocatalytic Reductive Amination | Enzyme-catalyzed reaction | High enantioselectivity, mild conditions, sustainable | Enzyme stability and substrate scope |

Another area of intense research is the development of catalytic asymmetric hydrogenation and transfer hydrogenation processes. nih.govrsc.orgacs.org These methods utilize chiral transition metal catalysts to achieve high levels of enantioselectivity in the reduction of prochiral imines or enamines derived from 4-methoxybutan-2-one. nih.gov The ongoing development of non-precious metal catalysts is a key aspect of making these processes more sustainable. nih.gov

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is paramount in the synthesis of chiral compounds for pharmaceutical applications. whiterose.ac.ukresearchgate.net For (S)-4-Methoxybutan-2-amine hydrochloride, research is being directed towards the discovery and optimization of novel catalytic systems that can provide near-perfect stereocontrol.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov Chiral phosphoric acids, for example, have been successfully employed in the enantioselective reductive amination of a wide range of ketones. nih.gov The application of such catalysts to the synthesis of (S)-4-Methoxybutan-2-amine could offer a cost-effective and environmentally friendly route with high enantiomeric purity.

Furthermore, the design of new chiral ligands for transition metal catalysts continues to be a major focus. nih.govrsc.org The development of ligands that can create a highly specific chiral environment around the metal center is crucial for maximizing the enantioselectivity of reactions like asymmetric hydrogenation. The synergy between computational modeling and experimental synthesis is accelerating the discovery of next-generation catalysts.

Advanced Applications in Complex Molecule Synthesis